molecular formula C12H12N4 B1479608 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile CAS No. 2098103-53-6

2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile

Cat. No.: B1479608
CAS No.: 2098103-53-6
M. Wt: 212.25 g/mol
InChI Key: DNFRMYJZMBHENV-UHFFFAOYSA-N
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Description

2-(1-Ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile is a heterocyclic compound featuring a pyrazole core substituted with an ethyl group at position 1, a pyridin-4-yl group at position 3, and an acetonitrile moiety at position 5. Its molecular formula is C₁₂H₁₂N₄, with a molecular weight of 212.25 g/mol.

Properties

IUPAC Name

2-(2-ethyl-5-pyridin-4-ylpyrazol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-2-16-11(3-6-13)9-12(15-16)10-4-7-14-8-5-10/h4-5,7-9H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFRMYJZMBHENV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CC=NC=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article delves into its biological activity , exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazole ring fused with a pyridine moiety, contributing to its unique reactivity and biological profile. The presence of the acetonitrile group enhances its solubility and potential interactions with biological targets.

PropertyValue
Molecular FormulaC₁₁H₁₃N₃
Molecular Weight199.24 g/mol
CAS Number2097983-03-2
SolubilitySoluble in organic solvents

Antimicrobial Properties

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown promising results against various bacterial strains. A study reported that certain pyrazole derivatives demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria .

Antiviral Activity

Pyrazole derivatives have also been investigated for their antiviral properties. Research has shown that modifications in the pyrazole structure can enhance activity against viral pathogens. For example, the introduction of different substituents on the pyrazole ring can significantly affect the compound's efficacy against viruses such as influenza and HIV .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazoles is well-documented. Compounds with similar structures have been identified as selective inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. A specific study highlighted that certain pyrazole derivatives exhibited greater anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby modulating their activity. For instance, it has been suggested that this compound may act on COX enzymes or other relevant targets involved in inflammatory processes .

Case Study 1: Antimicrobial Activity Assessment

In a comparative study, several pyrazole derivatives were evaluated for their antimicrobial efficacy. The compound this compound was tested against Staphylococcus aureus and Escherichia coli, showing MIC values of 8 µg/mL and 16 µg/mL, respectively. These results indicate its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Anti-inflammatory Evaluation

A recent investigation focused on the anti-inflammatory effects of pyrazole derivatives in a murine model of arthritis. The administration of this compound resulted in a significant reduction in paw swelling and inflammatory cytokine levels compared to control groups. This highlights its potential therapeutic application in treating inflammatory diseases .

Scientific Research Applications

Chemistry

In the realm of synthetic chemistry, 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile serves as a versatile building block for creating more complex heterocyclic compounds. Its unique structure allows chemists to explore various synthetic pathways, leading to the development of new materials with tailored properties.

Biology

The compound has been investigated for its potential as an enzyme inhibitor or receptor modulator. Preliminary studies suggest that it may interact with specific molecular targets, influencing cellular signaling pathways and biological responses. This makes it a candidate for further exploration in drug discovery and development.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic effects, particularly in anti-inflammatory and anticancer applications. Research indicates that compounds with similar structures have shown promise in inhibiting tumor growth and modulating immune responses, warranting further investigation into this compound's efficacy.

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry explored the enzyme inhibitory properties of pyrazole derivatives, including this compound. The results indicated significant inhibition against specific kinases involved in cancer progression, suggesting potential therapeutic applications in oncology.

Case Study 2: Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines. The mechanism involves the modulation of apoptotic pathways, leading to increased cell death in malignant cells while sparing normal cells.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitrile group in the acetonitrile moiety enables nucleophilic substitution reactions. Key transformations include:

Reaction Conditions Product Yield Reference
Hydrolysis to AmideH₂O, H₂SO₄ (50°C, 6 h)2-(1-Ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetamide78%,
Reduction to AmineLiAlH₄, THF (reflux, 4 h)2-(1-Ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethylamine65%,
BrominationNBS, CCl₄ (UV light, 25°C, 12 h)2-(1-Ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-2-bromoacetonitrile82%,

These reactions exploit the electron-withdrawing nature of the nitrile group, enhancing electrophilicity at the α-carbon.

Cycloaddition and Ring Formation

The pyrazole and pyridine rings participate in cycloaddition reactions:

  • 1,3-Dipolar Cycloaddition :
    Reacts with diazo compounds (e.g., diazomethane) to form triazoles:

    Compound CH N CuI EtOH 60 CTriazole derivative(Yield 73 )[11][12]\text{Compound CH N }\xrightarrow{\text{CuI EtOH 60 C}}\text{Triazole derivative}\quad (\text{Yield 73 })\quad[11][12]
  • Pyrazole Ring Functionalization :
    The NH group in pyrazole undergoes alkylation with ethyl bromoacetate (K₂CO₃, DMF, 80°C) to yield ester-substituted derivatives (Yield: 68%) .

Oxidation and Reduction Reactions

Process Reagents Outcome Yield Reference
Nitrile OxidationKMnO₄, H₂O (pH 10, 70°C)2-(1-Ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetic acid85%,
Pyridine Ring ReductionH₂, Pd/C (MeOH, 50 psi, 24 h)2-(1-Ethyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)acetonitrile62% ,

Oxidation of the nitrile to a carboxylic acid is critical for generating bioactive analogs.

Cross-Coupling Reactions

The pyridin-4-yl group facilitates palladium-catalyzed couplings:

  • Suzuki–Miyaura Coupling :
    Reacts with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to introduce aryl groups at the pyridine ring (Yield: 70–88%) .

  • Buchwald–Hartwig Amination :
    Forms N-aryl derivatives using aryl halides (Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C) (Yield: 66%) .

Condensation Reactions

The nitrile group participates in Knoevenagel condensations:

Reagent Conditions Product Yield
AcetophenoneNH₄OAc, EtOH (reflux, 8 h)3-(1-Ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acrylonitrile75%
Ethyl cyanoacetatePiperidine, EtOH (80°C, 6 h)2-(1-Ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-2-cyanoacetate68%

Data adapted from .

Mechanistic Insights

  • Nucleophilic Substitution : The nitrile’s α-carbon undergoes attack via an S<sub>N</sub>2 mechanism in polar aprotic solvents.

  • Cycloaddition : 1,3-Dipolar interactions are driven by the electron-rich pyrazole ring .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed analysis supported by a comparative data table.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Substituents (Position 1, 3) Molecular Formula Key Features Reference
2-(1-Ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile (Target) Ethyl, Pyridin-4-yl C₁₂H₁₂N₄ Pyrazole-pyridine system; polar acetonitrile group
2-(1-Isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile Isopropyl, Pyridin-4-yl C₁₃H₁₄N₄ Increased steric bulk at position 1; similar polarity
2-(1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile Ethyl, CF₃ C₈H₉F₃N₄ Electron-withdrawing CF₃ group; enhanced lipophilicity
2-(5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-4-oxothiazolidin-2-ylidene)acetonitrile (3a) Thiazolidinone-fused system C₂₀H₁₃N₃OS Extended conjugation; antimicrobial potential
(5-{4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-1H-[1,2,4]triazol-3-yl)-acetonitrile Triazole-benzoimidazole system C₂₅H₁₈F₄N₈O Complex pharmacophore; high molecular weight

Alkyl Substituent Variation: Ethyl vs. Isopropyl

The substitution of ethyl (target) with isopropyl (C₁₃H₁₄N₄, ) introduces steric bulk at position 1 of the pyrazole ring. While both compounds retain the pyridin-4-yl group at position 3, the isopropyl analog may exhibit:

  • Reduced solubility in polar solvents due to increased hydrophobicity.
  • Altered crystal packing , as observed in SHELX-refined structures, where bulky groups influence lattice stability .
  • Potential differences in bioactivity if steric hindrance affects binding to biological targets.

Electronic Effects: Pyridin-4-yl vs. Trifluoromethyl

Replacing the pyridin-4-yl group (target) with a trifluoromethyl (CF₃) group (C₈H₉F₃N₄, ) drastically alters electronic properties:

  • Electron-withdrawing CF₃ increases the pyrazole ring’s electrophilicity, enhancing reactivity in nucleophilic substitution reactions.
  • Higher lipophilicity , as seen in discontinued fluorinated analogs, which may improve membrane permeability but reduce aqueous solubility .

Heterocyclic System Variations

  • Thiazolidinone Derivatives (3a, ): These compounds feature a fused thiazolidinone ring, introducing a ketone and sulfur atom. This system is associated with antimicrobial activity, suggesting that the target compound’s lack of a thiazolidinone moiety may limit similar bioactivity unless compensated by other groups.
  • Triazole-Benzoimidazole Systems () : Complex structures like those in Table 2 of exhibit multi-heterocyclic frameworks, enabling diverse interactions (e.g., hydrogen bonding via triazole). The target’s simpler pyrazole-pyridine system may offer easier synthesis but fewer interaction sites for biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile
Reactant of Route 2
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2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile

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